molecular formula C19H19FN2OS B2677147 2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1324313-85-0

2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2677147
CAS RN: 1324313-85-0
M. Wt: 342.43
InChI Key: CDQSUBZRTQGSBZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H19FN2OS and its molecular weight is 342.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anti-inflammatory Applications

Research on compounds with structural similarities to the chemical has shown potential anti-inflammatory activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity in assays, highlighting the potential for compounds with similar molecular frameworks to serve as anti-inflammatory agents (K. Sunder, Jayapal Maleraju, 2013).

Imaging and Radiolabeling

Compounds with fluorophenyl groups have been explored for their use in imaging, particularly through positron emission tomography (PET). The synthesis and application of fluorine-18 labeled compounds, such as [18F]PBR111 for imaging translocator protein (18 kDa) with PET, demonstrate the relevance of fluorophenyl derivatives in biomedical imaging, which could extend to the compound for similar applications (F. Dollé et al., 2008).

Kinase Inhibition and Anticancer Activity

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, indicating that modifications on the acetamide scaffold can lead to potent biological activities. This suggests potential research directions for exploring the anticancer and kinase inhibition capabilities of the compound of interest (Asal Fallah-Tafti et al., 2011).

Antipsychotic Properties

Research on analogs such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has revealed potential antipsychotic properties without the interaction with dopamine receptors, suggesting a novel mechanism of action. This highlights the possibility of discovering new therapeutic agents for psychiatric disorders within similar chemical classes, potentially including the compound for further investigation into its psychopharmacological properties (L D Wise et al., 1987).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS/c1-21-10-2-4-17(21)13-22(14-18-5-3-11-24-18)19(23)12-15-6-8-16(20)9-7-15/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQSUBZRTQGSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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